Cas no 156693-30-0 ((2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1))

(2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1) structure
156693-30-0 structure
Product name:(2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1)
CAS No:156693-30-0
MF:C42H52N2O10
MW:744.869692802429
CID:1335209
PubChem ID:3074332

(2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1) Chemical and Physical Properties

Names and Identifiers

    • (2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1)
    • 156693-30-0
    • Carbamic acid, heptyl-, 2-ethyl-2,3,4,5-tetrahydro-5-methyl-1,5-methano-1H-2-benzazepin-7-yl ester, (+-)-, (R-(R*,R*))-2,3-bis((4-methylbenzoyl)oxy)butanedioate, hydrate (2:2:1)
    • DTXSID70935496
    • 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1/1)
    • Inchi: InChI=1S/C22H34N2O2.C20H18O8/c1-4-6-7-8-9-13-24(21(25)26)17-10-11-18-19(15-17)22(3)12-14-23(5-2)20(18)16-22;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h10-11,15,20H,4-9,12-14,16H2,1-3H3,(H,25,26);3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t;15-,16-/m.1/s1
    • InChI Key: HCIOVTRJOUCIRG-KEXUEBEXSA-N
    • SMILES: CCCCCCCN(C1=CC2=C(C=C1)C3CC2(CCN3CC)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Computed Properties

  • Exact Mass: 744.36236
  • Monoisotopic Mass: 744.36219586g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 17
  • Complexity: 1020
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 171Ų

Experimental Properties

  • PSA: 179.77

(2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1) Related Literature

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